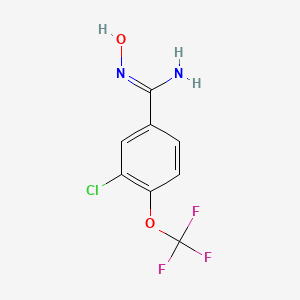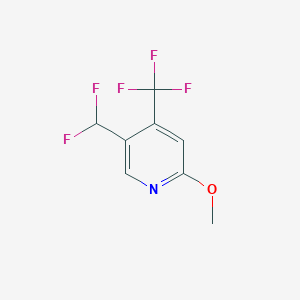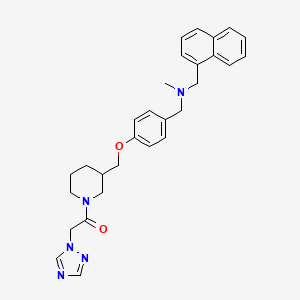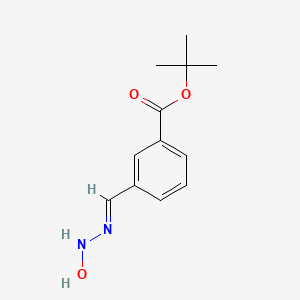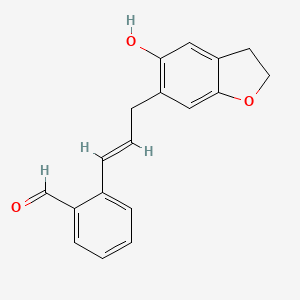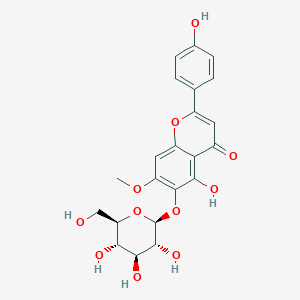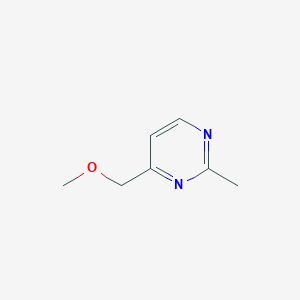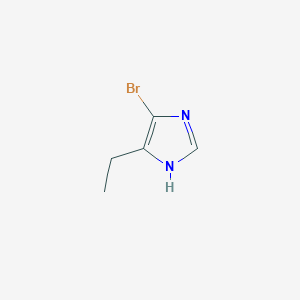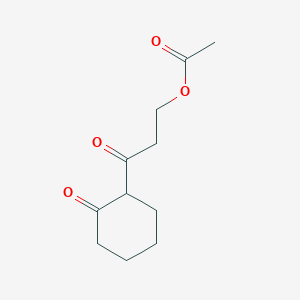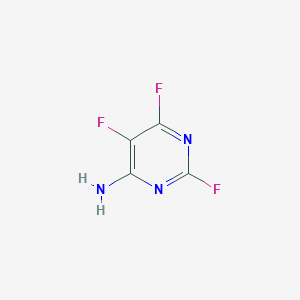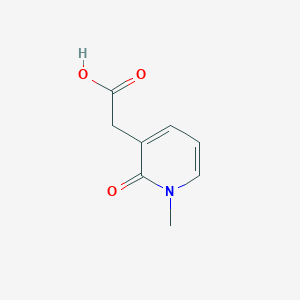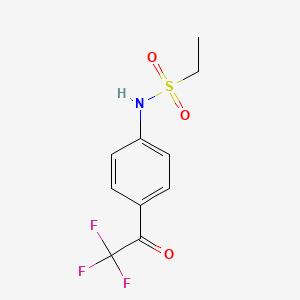
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide typically involves the reaction of 4-aminobenzeneethanesulfonamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzeneethanesulfonamide and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Automated Purification: Industrial purification methods include automated chromatography and crystallization units to ensure high throughput and purity.
化学反应分析
Types of Reactions
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide
- 2,2,2-Trifluoro-N-(4-[4-[(trifluoroacetyl)amino]benzoyl]phenyl)acetamide
Uniqueness
N-(4-(2,2,2-Trifluoroacetyl)phenyl)ethanesulfonamide is unique due to its specific trifluoromethyl and ethanesulfonamide groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and reactivity.
属性
分子式 |
C10H10F3NO3S |
|---|---|
分子量 |
281.25 g/mol |
IUPAC 名称 |
N-[4-(2,2,2-trifluoroacetyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H10F3NO3S/c1-2-18(16,17)14-8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6,14H,2H2,1H3 |
InChI 键 |
VPTWSICQDSFZDQ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


